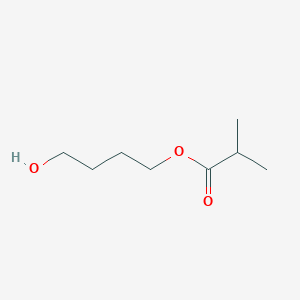
Methyl (2-hydroxyphenyl)phenylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2-hydroxyphenyl)phenylphosphinate is an organophosphorus compound that features a phosphinate group attached to a phenyl ring and a hydroxyl-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (2-hydroxyphenyl)phenylphosphinate can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with methyl 2-hydroxybenzoate under suitable conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2-hydroxyphenyl)phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in substitution reactions, where the hydroxyl group or the phenyl ring is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the presence of catalysts .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphinates, depending on the specific reaction and conditions employed .
Aplicaciones Científicas De Investigación
Methyl (2-hydroxyphenyl)phenylphosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of methyl (2-hydroxyphenyl)phenylphosphinate involves its interaction with molecular targets through its phosphinate group. This interaction can lead to the formation of stable complexes with metals or other molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to methyl (2-hydroxyphenyl)phenylphosphinate include:
Phenylphosphinic acid: A simpler analog with similar reactivity.
Methyl phenylphosphinate: Lacks the hydroxyl group but shares the phosphinate structure.
2-Hydroxyphenylphosphinic acid: Contains a hydroxyl group but differs in the overall structure.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a phosphinate group attached to phenyl rings. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
112122-86-8 |
|---|---|
Fórmula molecular |
C13H13O3P |
Peso molecular |
248.21 g/mol |
Nombre IUPAC |
2-[methoxy(phenyl)phosphoryl]phenol |
InChI |
InChI=1S/C13H13O3P/c1-16-17(15,11-7-3-2-4-8-11)13-10-6-5-9-12(13)14/h2-10,14H,1H3 |
Clave InChI |
UJCAJPANRYSJAE-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C1=CC=CC=C1)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Phenylselanyl)methyl]octahydro-1-benzofuran](/img/structure/B14303438.png)
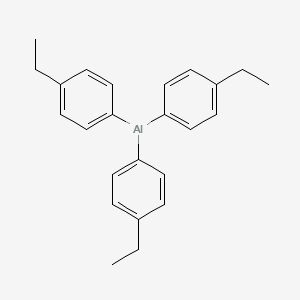
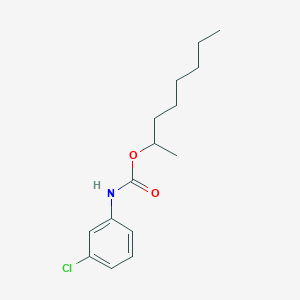
![2-Ethoxy-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14303453.png)
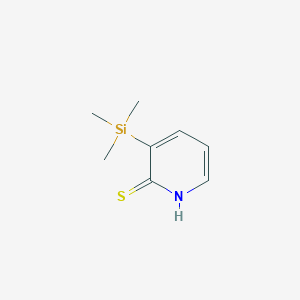
![8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile](/img/structure/B14303468.png)

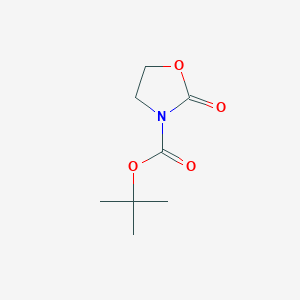
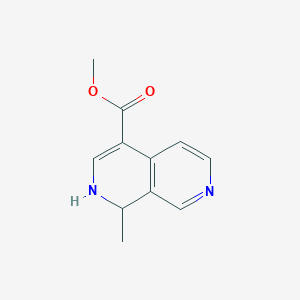

![Phenol, 2-methoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14303484.png)
